5-Amino-4-bromo-3-phenylisoxazole

Description

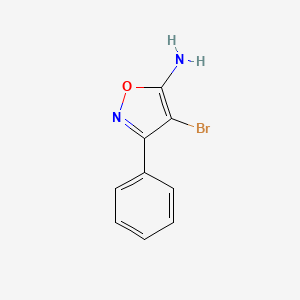

5-Amino-4-bromo-3-phenylisoxazole is a heterocyclic organic compound with the molecular formula $ \text{C}9\text{H}7\text{BrN}_2\text{O} $. Its structure comprises an isoxazole ring substituted at the 3-position with a phenyl group, a bromine atom at the 4-position, and an amino group at the 5-position (Figure 1). The isoxazole core is a five-membered ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

Its synthesis typically involves cyclization reactions of appropriate precursors, such as β-ketonitriles or via [3+2] cycloadditions, though specific protocols may vary based on substituent compatibility .

Properties

CAS No. |

28884-13-1 |

|---|---|

Molecular Formula |

C9H7BrN2O |

Molecular Weight |

239.07 g/mol |

IUPAC Name |

4-bromo-3-phenyl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H7BrN2O/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,11H2 |

InChI Key |

CTALDFCDLHWHDI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=C2Br)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2Br)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

5-Amino-4-bromo-3-phenylisoxazole has been investigated for its potential anticancer properties. Studies have shown that derivatives of isoxazole compounds can inhibit the proliferation of various cancer cell lines. For instance, research indicates that certain isoxazole derivatives can significantly reduce cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) models, suggesting a role in metastasis prevention .

Inhibition of Specific Pathways

This compound acts as a selective pharmacological probe for understanding the roles of cyclic adenosine monophosphate (cAMP) in cellular processes. It has been shown to block intracellular Akt phosphorylation and EPAC-mediated Rap1 activation, which are critical pathways in cancer biology and cellular signaling .

Antiviral Properties

Recent studies highlight the compound's effectiveness against viral infections, including Middle East respiratory syndrome coronavirus (MERS-CoV). It inhibits viral RNA replication and protein expression without affecting the expression of EPAC proteins, showcasing its potential as an antiviral agent .

Synthetic Methodologies

This compound can be synthesized through various metal-free synthetic routes, which are advantageous due to their environmental sustainability. These methods often involve the reaction of nitrile oxides with appropriate precursors to yield isoxazoles without the need for toxic metal catalysts .

Table 1: Synthetic Routes for Isoxazole Derivatives

| Methodology | Description | Advantages |

|---|---|---|

| Metal-free synthesis | Utilizes carboxylic acids and nitrile oxides | Environmentally friendly, high yield |

| Reaction with hydrazones | Forms semicarbazones from isoxazole derivatives | Versatile and adaptable for various targets |

| Use of resin-supported reagents | Enhances reaction efficiency | Facilitates easier purification |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals insights into how modifications to its structure can enhance biological activity. The presence of the bromine atom at the 4-position has been noted to influence its pharmacological profile, affecting both potency and selectivity against various targets .

Case Studies

Several case studies illustrate the compound's applications:

-

Case Study 1: Anticancer Efficacy

In a study involving PDA cells, treatment with this compound resulted in a marked decrease in cell migration and invasion when administered at doses of 10 mg/kg over three weeks. This highlights its potential as a therapeutic agent in cancer treatment . -

Case Study 2: Viral Inhibition

In experiments with MERS-CoV, administration of the compound demonstrated significant antiviral effects, reducing viral yields and protecting cells from cytopathic effects at non-toxic concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons focus on analogs with variations in the 3-position substituent (phenyl vs. alkyl/other aryl groups) and halogen substitution (bromo vs. chloro/fluoro). Below, we analyze structural, electronic, and functional differences:

5-Amino-4-bromo-3-methylisoxazole

- Structure : The 3-position methyl group replaces the phenyl ring, reducing steric bulk and aromatic interactions.

- Physical Properties : Lower molecular weight ($ \text{C}5\text{H}6\text{BrN}_2\text{O} $) compared to the phenyl analog. The methyl group enhances solubility in polar solvents due to reduced hydrophobicity.

- However, the methyl group may facilitate faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance .

5-Amino-4-chloro-3-phenylisoxazole

- Halogen Effects : Chlorine’s lower atomic weight and electronegativity compared to bromine result in weaker C–X bonds, making chloro-substituted analogs more reactive in cross-coupling reactions.

5-Amino-3-phenylisoxazole (Unsubstituted at 4-position)

- Reactivity : The absence of a bromine atom eliminates opportunities for halogen-specific reactions (e.g., Suzuki-Miyaura couplings), limiting its utility in constructing complex architectures.

Data Tables

Table 1: Physical and Electronic Properties of Selected Isoxazole Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity Features |

|---|---|---|---|---|

| 5-Amino-4-bromo-3-phenylisoxazole | 254.07 | 145–148* | Moderate | Bromine enables cross-coupling |

| 5-Amino-4-bromo-3-methylisoxazole | 191.02 | 90–93† | High | Methyl enhances nucleophilicity |

| 5-Amino-4-chloro-3-phenylisoxazole | 209.63 | 130–133‡ | Moderate | Chlorine favors faster reactions |

*Estimated based on phenyl-substituted analogs.

†Data from supplier specifications .

‡Predicted from halogen trends.

Research Findings and Trends

- Synthetic Utility: Brominated isoxazoles, including this compound, are pivotal in palladium-catalyzed cross-coupling reactions, enabling access to biaryl systems for drug discovery .

- Biological Relevance: The phenyl group in this compound enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting compounds compared to methyl-substituted analogs.

- Stability Studies : Bromine’s larger size contributes to higher thermal stability compared to chloro analogs, as evidenced by differential scanning calorimetry (DSC) data.

Preparation Methods

General Synthetic Strategy

The preparation of 5-amino-4-bromo-3-phenylisoxazole typically involves:

- Formation of the isoxazole ring with appropriate substituents.

- Selective bromination at the 4-position of the isoxazole.

- Introduction or transformation of the amino group at the 5-position.

Preparation via Reaction of Dibromoformaldoxime with Phenylacetylene

One of the most effective and high-yielding methods involves the reaction of dibromoformaldoxime with an excess of phenylacetylene under mild alkaline conditions in an inert solvent at room temperature. This method is based on the formation of 3-bromo-5-substituted isoxazoles with high selectivity and yields, minimizing side products such as furoxans.

| Parameter | Details |

|---|---|

| Reactants | Dibromoformaldoxime + Phenylacetylene |

| Solvent | Ethyl acetate, dimethylformamide, or similar inert solvents |

| Base | Mild alkaline bases such as potassium carbonate or bicarbonate |

| Temperature | Room temperature (can be heated to 50-70°C to increase rate) |

| Reaction time | 3 to 24 hours |

| Water content | Small amount (~0.1-1% by volume) facilitates reaction |

| Yield | Typically >75%, sometimes quantitative |

Procedure summary:

- Phenylacetylene is dissolved in the solvent with a small amount of water.

- The base is added to the solution.

- Dibromoformaldoxime is added portionwise with stirring at room temperature.

- Reaction progress is monitored by NMR or HPLC.

- After completion, the mixture is worked up to isolate the 3-bromo-5-phenylisoxazole derivative.

- Subsequent treatment with hydrobromic acid can convert intermediates to the 5-amino derivative.

This method yields the 3-bromo-5-phenylisoxazole with high selectivity toward the 3,5-disubstituted isomer and minimal formation of 3,4-disubstituted isomers, which can be separated if present by crystallization or distillation.

Bromination of 5-Amino-3-phenylisoxazole Derivatives

Another approach involves bromination of preformed 5-amino-3-phenylisoxazole or related isoxazole intermediates using N-bromosuccinimide (NBS) under controlled conditions.

- NBS bromination is typically performed in chloroform or similar solvents at ambient temperature.

- The reaction time is about 3 hours.

- The product is purified by extraction and chromatography.

- This method allows selective bromination at the 4-position of the isoxazole ring.

This bromination step is often part of a multi-step synthesis where the amino group is introduced either before or after bromination depending on the route.

Amination via Reduction of Isoxazole-4-carbaldehyde Intermediates

The amino group at the 5-position can be introduced by reduction of isoxazole-4-carbaldehyde intermediates:

- The aldehyde is converted to an imine intermediate by reaction with an amine.

- The imine is reduced using sodium borohydride to yield the corresponding amine.

- This method requires careful control to avoid side reactions such as autoxidation or imine formation without reduction.

- Subsequent functionalization can be performed on the amine group.

This strategy has been demonstrated in related isoxazole derivatives and can be adapted for this compound synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yields | Notes |

|---|---|---|---|---|

| Reaction of dibromoformaldoxime with phenylacetylene | Dibromoformaldoxime, phenylacetylene, mild base, inert solvent, RT or 50-70°C | High selectivity, mild conditions | >75% | Minimizes furoxan formation; scalable |

| Bromination with N-bromosuccinimide (NBS) | NBS, chloroform, ambient temperature | Selective 4-position bromination | Moderate to high | Requires purification by chromatography |

| Amination via reduction of isoxazole-4-carbaldehyde | Isoxazole-4-carbaldehyde, amine, sodium borohydride | Direct introduction of amino group | Variable | May produce imine side products |

Research Findings and Considerations

- The dibromoformaldoxime method is advantageous due to its operational simplicity and room temperature conditions, yielding the desired 3-bromo-5-substituted isoxazole with high purity and yield.

- Bromination using NBS is a well-established halogenation method for isoxazoles but requires careful control to avoid overbromination or side reactions.

- Amination via imine intermediates and reduction is a versatile approach but may suffer from low yields or side reactions such as autoxidation, requiring optimization.

- The choice of solvent, base, and reaction temperature critically influences the yield and selectivity of the desired compound.

- Small amounts of water in the reaction mixture can facilitate the halogenation and cyclization steps.

- Monitoring by NMR or HPLC is essential to ensure reaction completion and purity.

Q & A

Q. What are the standard synthetic protocols for preparing 5-Amino-4-bromo-3-phenylisoxazole?

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Advanced strategies include:

- Quantum chemical calculations : Predicting reaction pathways (e.g., Fukui indices for electrophilic bromination sites) to minimize byproducts .

- Feedback loops : Integrating experimental data (e.g., yields, side products) into computational models to refine transition-state geometries and solvent effects .

- Machine learning : Training models on existing brominated isoxazole datasets to predict optimal reaction conditions (e.g., temperature, solvent polarity) .

Q. What experimental strategies resolve contradictions in reported reactivity data for brominated isoxazoles?

- Controlled variable testing : Use factorial design to isolate factors (e.g., solvent, catalyst, temperature) that influence conflicting results .

- Cross-validation : Replicate studies under standardized conditions (e.g., inert atmosphere to exclude moisture/O2 interference) .

- Mechanistic probes : Introduce isotopic labeling (e.g., 15N in the amino group) to track reaction pathways via NMR or MS .

Q. How do substituent effects (e.g., phenyl vs. methyl groups) influence the compound’s stability and reactivity?

- Electronic effects : Electron-withdrawing groups (e.g., bromine) increase electrophilicity at the isoxazole ring, enhancing nucleophilic substitution .

- Steric effects : Bulky substituents (e.g., phenyl) may hinder access to reactive sites, requiring polar solvents to improve solubility .

- Thermal stability : Differential scanning calorimetry (DSC) can quantify decomposition temperatures, correlating with substituent electronic profiles .

Q. What methodologies validate the biological activity of this compound derivatives?

- In vitro assays : Use cell-based models (e.g., enzyme inhibition assays) with IC50 determination, ensuring purity >95% via HPLC .

- Structure-activity relationship (SAR) : Systematic substitution of the bromine or phenyl group to correlate structural changes with bioactivity .

- Control experiments : Compare with non-brominated analogs to isolate the bromine’s role in activity .

Methodological Considerations

- Handling hygroscopic intermediates : Store precursors under inert gas (e.g., N2) and use anhydrous solvents to prevent hydrolysis .

- Scaling challenges : Pilot-scale reactions may require adjusted reflux times or gradient crystallization to maintain yield .

- Data reproducibility : Document solvent lot numbers, humidity, and equipment calibration to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.